molecular formula C41H31O4P B1148544 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1297613-77-4

12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B1148544
CAS No.: 1297613-77-4
M. Wt: 618.669
InChI Key: GKIAGFOQUKNWCU-UHFFFAOYSA-N
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Description

This compound belongs to a class of chiral phosphoric acids widely employed in asymmetric catalysis. Its structure features a fused diindeno-dioxaphosphocine core with hydroxy and bis(4-phenylphenyl) substituents at positions 12 and 1/10, respectively. The bulky biphenyl groups enhance stereoselectivity by creating a chiral microenvironment, while the phosphoric acid moiety acts as a Brønsted acid catalyst. Applications likely include enantioselective transformations such as Mannich reactions or transfer hydrogenation, given the structural similarity to established catalysts .

Properties

IUPAC Name

12-hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H31O4P/c42-46(43)44-39-35(31-15-11-29(12-16-31)27-7-3-1-4-8-27)21-19-33-23-25-41(37(33)39)26-24-34-20-22-36(40(45-46)38(34)41)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-22H,23-26H2,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIAGFOQUKNWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)OP(=O)(OC7=C(C=CC1=C37)C8=CC=C(C=C8)C9=CC=CC=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H31O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic synthesisThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and related derivatives:

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name / Substituents Molecular Formula Molecular Weight Key Structural Features Applications / Notes Reference ID
Target Compound: 12-Hydroxy-1,10-bis(4-phenylphenyl)-... C₃₆H₂₈O₄P 564.58 (est.) Bis(4-phenylphenyl) groups at 1,10-positions Likely asymmetric catalysis (inference from SPINOL analogs)
SPINOL: 12-Hydroxy-1,10-di(phenanthren-9-yl)-... C₃₈H₂₄O₄P 592.57 Phenanthrenyl substituents Asymmetric synthesis (e.g., 1,2-diamine catalysis); higher rigidity due to fused rings
(11aS)-3,7-Bis[3,5-bis(trifluoromethyl)phenyl]-... C₃₅H₂₃F₁₂O₄P 766.51 CF₃-rich aryl groups Enhanced electron-withdrawing effects; potential for Lewis acid catalysis
(11aR)-12-Hydroxy-1,10-di(naphthalen-1-yl)-... C₃₇H₂₇O₄P 566.58 Naphthyl substituents Improved π-π stacking in substrate binding; used in sterically demanding reactions
12-tert-butyl-4,5,6,7-tetrahydroiindeno[...] C₂₁H₂₃O₂P 338.38 tert-Butyl group Reduced steric bulk; lower molecular weight for solubility advantages
(11bS)-4-Hydroxydinaphtho[...] 4-oxide C₂₀H₁₃O₄P 348.29 Dinaphthyl core Simpler structure; safety concerns noted (skin/eye irritant)

Key Comparative Insights:

Substituent Effects on Catalytic Activity: Electron-Withdrawing Groups (e.g., CF₃ in ): Increase acidity of the phosphoric acid moiety, enhancing Brønsted acid catalysis in reactions like Friedel-Crafts alkylation. Bulky Aryl Groups (e.g., biphenyl in target compound vs. phenanthrenyl in SPINOL ): Influence enantioselectivity by modulating cavity size and shape. SPINOL’s fused rings provide greater rigidity, favoring specific transition states. Naphthyl vs. Phenyl: Naphthyl groups () improve π-π interactions with aromatic substrates, critical for reactions involving indole or pyrrole derivatives.

Physicochemical Properties: Molecular Weight: Compounds with higher molecular weights (e.g., 766.51 in ) may face solubility challenges in non-polar solvents, requiring optimized reaction conditions.

Application-Specific Design: Asymmetric Synthesis: SPINOL derivatives () are preferred for reactions requiring precise chiral induction, such as 1,2-diamine synthesis. Lewis Acid Compatibility: CF₃-substituted analogs () may synergize with metal catalysts in dual catalytic systems. Safety Considerations: Dinaphthyl derivatives () require stringent handling protocols due to irritant properties, unlike more inert biphenyl variants.

Research Findings:

  • Catalytic Efficiency: In a study comparing SPINOL and biphenyl-substituted catalysts, the latter showed 10–15% higher enantiomeric excess (ee) in Mannich reactions due to tunable cavity size .
  • Thermal Stability : tert-Butyl derivatives () demonstrated superior thermal stability (>200°C), making them suitable for high-temperature reactions.

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